N-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-cyclopropyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5/c15-9-1-5-11(6-2-9)20-14-12(7-18-20)13(16-8-17-14)19-10-3-4-10/h1-2,5-8,10H,3-4H2,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTKINFYEWOMDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorine-containing reagent reacts with the pyrazolo[3,4-d]pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkane derivatives.
Scientific Research Applications
Protein Kinase Inhibition
One of the primary applications of N-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is in the field of cancer therapeutics as a protein kinase inhibitor. Protein kinases are crucial for cell signaling pathways that regulate cell growth and division. Specific studies have demonstrated that this compound can inhibit cyclin-dependent kinases (CDKs), such as CDK2 and CDK9, which are pivotal in cell cycle progression and transcription regulation, respectively .
Anticancer Activity
The anticancer properties of this compound have been explored in various preclinical studies. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by disrupting the phosphorylation processes mediated by CDKs .
- Case Studies : In vitro assays have illustrated its effectiveness against several cancer cell lines, indicating its potential as a therapeutic agent for cancers characterized by dysregulated kinase activity.
Fluorescent Probes
Recent research has also investigated the potential of pyrazolo[3,4-d]pyrimidine derivatives as fluorescent probes. The unique electronic properties of these compounds allow them to be utilized in bioimaging applications. For example, modifications on the pyrazole scaffold have led to compounds that exhibit desirable photophysical properties suitable for cellular imaging .
Table 1: Comparison of Biological Activities of Pyrazolo[3,4-d]pyrimidine Derivatives
Case Study 1: Inhibition of CDK2 and CDK9
A study demonstrated that this compound effectively inhibited both CDK2 and CDK9 in various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations lower than those required for conventional chemotherapeutics.
Case Study 2: Bioimaging Applications
Another investigation focused on the use of pyrazolo[3,4-d]pyrimidine derivatives as fluorescent markers for live-cell imaging. The study highlighted the ability of these compounds to selectively stain lipid droplets in HeLa cells, showcasing their versatility beyond traditional therapeutic roles.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Bulky groups (e.g., isopropyl, bromophenyl) at N1 improve target selectivity but may reduce solubility. Electron-withdrawing groups (e.g., fluorine) enhance binding affinity to hydrophobic pockets .
- Activity Trends: Phenylethynyl derivatives (e.g., compound 36 in ) show nanomolar potency against breast cancer, attributed to deep penetration into ATP-binding sites.
Physicochemical Properties:
Notes:
Biological Activity
N-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : CHFN
- Molecular Weight : 269.28 g/mol
- CAS Number : 1105221-13-3
The structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The cyclopropyl and fluorophenyl substituents are critical for enhancing the compound's pharmacological properties.
Antitumor Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antitumor activity. For instance, studies have shown that compounds with similar structures can inhibit key pathways involved in tumor growth:
- BRAF(V600E) Inhibition : Pyrazole derivatives have been reported to effectively inhibit BRAF(V600E), a common mutation in melanoma. This inhibition is crucial as it can lead to reduced tumor proliferation and survival .
- Aurora Kinase Inhibition : Aurora kinases are vital for cell division; compounds targeting these kinases can disrupt mitosis in cancer cells . this compound may exhibit similar inhibitory effects.
Anti-inflammatory and Antibacterial Properties
In addition to antitumor effects, pyrazolo derivatives are known for their anti-inflammatory and antibacterial activities:
- Anti-inflammatory Effects : Compounds in this class have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and nitric oxide production . This suggests potential therapeutic applications in inflammatory diseases.
- Antibacterial Activity : Some pyrazole derivatives have shown effectiveness against various bacterial strains, indicating their utility as antimicrobial agents .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:
- Substituent Effects : The presence of the cyclopropyl group enhances binding affinity to target proteins due to steric and electronic factors.
- Fluorine Substitution : The fluorine atom on the phenyl ring increases lipophilicity, which can improve cell membrane permeability and bioavailability .
Case Studies
Several studies have highlighted the biological activities of pyrazolo derivatives:
Case Study 1: Antitumor Efficacy
A study evaluated a series of pyrazolo derivatives against various human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC values in the nanomolar range against melanoma cells, showcasing significant antitumor potential .
Case Study 2: Inhibition of Inflammatory Pathways
Another investigation focused on the anti-inflammatory properties of pyrazolo derivatives. It was found that these compounds could significantly reduce LPS-induced inflammation in vitro by inhibiting NF-kB signaling pathways .
Q & A
Q. What are the key synthetic pathways for N-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including cyclization and substitution. A common approach is refluxing precursors (e.g., pyrimidine derivatives) with ammonium acetate (NHOAc) in polar aprotic solvents like n-butanol (n-BuOH) at 80–100°C for 2–3 hours . Optimizing yield (often 60–85%) requires adjusting:
- Temperature : Higher temperatures (e.g., reflux) accelerate cyclization but may degrade sensitive intermediates.
- Solvent : Polar aprotic solvents (DMSO, DMF) enhance solubility of aromatic intermediates .
- Catalysts : Acidic or basic catalysts (e.g., HCl, KCO) improve regioselectivity.
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?
Structural validation relies on:
- 1H NMR : Peaks for aromatic protons (δ 7.2–8.3 ppm), NH groups (δ 9.4–11.8 ppm), and cyclopropyl protons (δ 0.5–1.5 ppm) .
- LC-MS : To confirm molecular weight (e.g., expected m/z for CHFN: 296.3).
- X-ray crystallography : Resolves spatial conformation and hydrogen-bonding interactions in the solid state .
Advanced Questions
Q. What biological targets are associated with this compound, and how are inhibitory activities assessed in vitro?
The compound’s pyrazolo[3,4-d]pyrimidine core suggests kinase inhibition (e.g., CDKs, BTK). Assays include:
- Kinase inhibition assays : Measure IC using ATP-coupled enzymatic reactions (e.g., ADP-Glo™) .
- Cellular proliferation assays : Test efficacy in cancer cell lines (e.g., MCF-7, HeLa) via MTT or CellTiter-Glo® .
- Selectivity profiling : Use kinase panels (e.g., Eurofins KinaseProfiler™) to identify off-target effects .
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence pharmacological properties?
Structure-activity relationship (SAR) studies highlight:
Q. How should researchers address contradictions in reported synthetic yields (e.g., 60% vs. 85%)?
Discrepancies arise from:
- Purity of starting materials : Impurities in precursors (e.g., 4-fluorophenyl derivatives) lower yields.
- Workup protocols : Column chromatography vs. recrystallization affects recovery rates .
- Reaction monitoring : Use TLC or HPLC to track intermediate formation and optimize stepwise efficiency.
Q. What pharmacokinetic challenges are anticipated, and how can they be mitigated in preclinical studies?
Key issues include:
- Low aqueous solubility : Address via formulation with co-solvents (e.g., PEG-400) or nanocarriers .
- Metabolic instability : Introduce deuterium at vulnerable sites (e.g., cyclopropyl-CH) to slow CYP450-mediated oxidation .
- Plasma protein binding : Measure using equilibrium dialysis and adjust dosing regimens accordingly.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
